12-Sulphoricinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Sulphoricinic acid typically involves the sulfonation of ricinoleic acid. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position on the ricinoleic acid molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of heterogeneous catalysts, such as silica or zeolites, can also enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
12-Sulphoricinic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
12-Sulphoricinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.
Industry: It is used in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 12-Sulphoricinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to the modulation of enzymatic activities, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ricinoleic Acid Sulfate: Similar in structure but lacks the sulfonic acid group.
Sulfonic Acids: A broad class of compounds with similar functional groups but different carbon chain lengths and structures.
Phenolic Compounds: Share some chemical properties but differ significantly in their biological activities and applications
Uniqueness
12-Sulphoricinic acid is unique due to its specific sulfonic acid group attached to the ricinoleic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
36634-48-7 |
---|---|
Molecular Formula |
C18H34O6S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(Z,12R)-12-sulfooxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O6S/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-/t17-/m1/s1 |
InChI Key |
CYKFQSXTIVGYDT-QJWNTBNXSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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